molecular formula C8H17ClN2OS B1532188 N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride CAS No. 1251923-01-9

N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No. B1532188
M. Wt: 224.75 g/mol
InChI Key: FGPXMXKRSVSRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride (BTC) is a synthetic organic compound belonging to the thiazolidine-4-carboxamide family. It is a white crystalline solid with a molecular weight of 217.7 g/mol and a melting point of 169-170 °C. BTC is used in a variety of scientific research applications, such as drug design, drug delivery, and biochemistry.

Scientific Research Applications

Synthesis and Characterization

Researchers have focused on the synthesis of thiazolidine derivatives, showcasing their methodology in producing these compounds with potential biological activities. For instance, the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives was demonstrated, highlighting the antimicrobial and antifungal activities of these derivatives against various bacteria and fungi, with particular emphasis on their effectiveness against Gram-negative bacteria and Candida albicans (Rakia Abd Alhameed et al., 2019). Similarly, a study on thiazole-based heterocyclic amides, such as N-(thiazol-2-yl)furan-2-carboxamide, showed good antimicrobial activity against a range of microorganisms, suggesting their potential in pharmacological and medical applications (Sukriye Cakmak et al., 2022).

Potential Medicinal Applications

Several studies have explored the potential medicinal applications of thiazolidine derivatives. For example, novel thiazolidine-4-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit neuraminidase of influenza A virus, with some compounds showing moderate inhibitory activity, indicating their potential as novel influenza neuraminidase inhibitors (Yu Liu et al., 2011). Another study focused on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents, examining their binding to dopamine and serotonin receptors and their in vivo activity, which highlights the therapeutic potential of these compounds in treating psychiatric disorders (M. H. Norman et al., 1996).

properties

IUPAC Name

N-butan-2-yl-1,3-thiazolidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS.ClH/c1-3-6(2)10-8(11)7-4-12-5-9-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPXMXKRSVSRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CSCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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